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Compound of Interest

Compound Name: 3-(1-Aminoethyl)phenol

Cat. No.: B1280079

L  Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis

of 3-(1-Aminoethyl)phenol hydrochloride, a valuable intermediate in pharmaceutical

development. The primary synthetic route involves the reductive amination of 3-

hydroxyacetophenone. Two effective methods are presented: the Leuckart reaction and

reductive amination using sodium cyanoborohydride.

~hemical ies and

Identifier

Value

Chemical Name

3-(1-Aminoethyl)phenol hydrochloride

CAS Number

1181458-80-9

Molecular Formula

CsH12CINO

Molecular Weight 173.64 g/mol [1]
Appearance White to off-white solid (expected)
Solubility Soluble in water and methanol (expected)

Synthesis Overview
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The synthesis of 3-(1-Aminoethyl)phenol hydrochloride is most commonly achieved through
the reductive amination of 3-hydroxyacetophenone. This process involves the reaction of the
ketone with an amine source to form an intermediate imine, which is then reduced to the
desired amine. The final step is the formation of the hydrochloride salt.
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Click to download full resolution via product page

Caption: General synthesis pathway for 3-(1-Aminoethyl)phenol hydrochloride.

Experimental Protocols

Two primary protocols for the synthesis of 3-(1-Aminoethyl)phenol from 3-
hydroxyacetophenone are detailed below, followed by the procedure for hydrochloride salt
formation.

Protocol 1: Leuckart Reaction

The Leuckart reaction utilizes formamide or ammonium formate as both the amine source and
the reducing agent. This one-pot method is robust, though it often requires high temperatures.

Materials and Reagents:

Molar Mass ( g/mol

Reagent ) Quantity Molar Equivalents
3-
136.15 13649 1.0
Hydroxyacetophenone
Formamide 45.04 45.0 g (40 mL) 10.0
Hydrochloric Acid
36.46 As needed
(conc.)
Diethyl Ether 74.12 As needed
Sodium Hydroxide 40.00 As needed
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Procedure:

o Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a
magnetic stirrer, combine 3-hydroxyacetophenone (13.6 g, 0.1 mol) and formamide (45.0 g,
1.0 mol).

» Heating: Heat the reaction mixture in an oil bath to 180-190°C and maintain this temperature
for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

» Hydrolysis of Intermediate: After cooling the mixture to below 100°C, cautiously add 100 mL
of concentrated hydrochloric acid. Reheat the mixture to reflux for 4-6 hours to hydrolyze the
intermediate N-formyl derivative.

o Work-up:
o Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

o Wash the acidic aqueous layer with diethyl ether (3 x 50 mL) to remove any unreacted
starting material or non-basic byproducts.

o Carefully basify the aqueous layer with a concentrated sodium hydroxide solution until the
pH is approximately 10-11, keeping the flask in an ice bath to manage the exothermic
reaction.

o Extract the product (free base) with diethyl ether or ethyl acetate (3 x 75 mL).

o Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate,
filter, and concentrate under reduced pressure to yield 3-(1-aminoethyl)phenol as an oil
or solid.

Protocol 2: Reductive Amination with Sodium
Cyanoborohydride

This method uses a milder reducing agent, sodium cyanoborohydride (NaBH3CN), which
selectively reduces the imine intermediate in the presence of the ketone.

Materials and Reagents:
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Molar Mass ( g/mol

Reagent | Quantity Molar Equivalents
3-

136.15 13649 1.0
Hydroxyacetophenone
Ammonium Acetate 77.08 77149 10.0
Sodium

_ 62.84 7549 1.2

Cyanoborohydride
Methanol 32.04 200 mL
Hydrochloric Acid

36.46 As needed
(conc.)
Diethyl Ether 74.12 As needed

Procedure:

o Reaction Setup: To a 500 mL round-bottom flask, add 3-hydroxyacetophenone (13.6 g, 0.1
mol), ammonium acetate (77.1 g, 1.0 mol), and methanol (200 mL). Stir the mixture at room
temperature until all solids are dissolved.

o Addition of Reducing Agent: Add sodium cyanoborohydride (7.5 g, 0.12 mol) portion-wise to
the solution. The pH of the reaction should be maintained between 6 and 7. If necessary, add
small amounts of acetic acid.

e Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction
progress by TLC.

o Work-up:

o Quench the reaction by the slow addition of 1 M hydrochloric acid until gas evolution

ceases.

o Remove the methanol under reduced pressure.
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o Add water (100 mL) to the residue and wash with diethyl ether (2 x 50 mL) to remove any
unreacted starting material.

o Basify the aqueous layer with a concentrated sodium hydroxide solution to pH 10-11.
o Extract the product with diethyl ether or ethyl acetate (3 x 75 mL).

o Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the free base.

Protocol 3: Hydrochloride Salt Formation

This protocol converts the isolated free base of 3-(1-aminoethyl)phenol to its hydrochloride
salt for improved stability and handling.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity
3-(1-Aminoethyl)phenol (free
( Yhp ( 137.18 13.7g
base)
Diethyl Ether or Isopropanol - 150 mL
Hydrochloric Acid (in diethyl
As needed

ether or isopropanol)

Procedure:

» Dissolution: Dissolve the crude 3-(1-aminoethyl)phenol (13.7 g, 0.1 mol) in 150 mL of
anhydrous diethyl ether or isopropanol.

» Precipitation: While stirring, slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2
M) or a solution of HCI gas in isopropanol dropwise until the precipitation of the
hydrochloride salt is complete. The pH of the solution should be acidic.

« Isolation: Stir the resulting suspension for 30 minutes in an ice bath. Collect the white
precipitate by vacuum filtration.
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e Washing and Drying: Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL) and dry
under vacuum to afford 3-(1-aminoethyl)phenol hydrochloride.

Reductive Amination

Mix 3-Hydroxyacetophenone
and Amine Source

Add Reducing Agent
(if not Leuckart)

Stir at specified
Temperature and Time

Work-up and Isolation

[Quench Reaction / Hydrolyze]

Acidic Wash
[Basify Aqueous Layer]

[Extract with Organic Solvent]

[Dry and Concentrate]

Salt Formation

[Dissolve Free Base in Solvent]

Add HCI Solution

[Filter and Dry Precipitate]
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Caption: General experimental workflow for the synthesis of 3-(1-Aminoethyl)phenol
hydrochloride.

Characterization Data (Representative)

The synthesized 3-(1-Aminoethyl)phenol hydrochloride should be characterized by standard
analytical technigues to confirm its identity and purity. While specific spectra for this exact
compound are not readily available in the public domain, representative data for similar
aminophenol structures can be used for comparison.

1H NMR (DMSO-de, 400 MHz) - Expected Chemical Shifts:

0 9.5-10.5 (s, 1H): Phenolic -OH proton.

0 8.0-9.0 (br s, 3H): Ammonium (-NHs*) protons.

0 6.7-7.3 (m, 4H): Aromatic protons.

0 4.0-4.5 (g, 1H): Methine (-CH) proton adjacent to the amino group.

0 1.4-1.6 (d, 3H): Methyl (-CHs) protons.

13C NMR (DMSO-ds, 100 MHz) - Expected Chemical Shifts:

0 157-159: Aromatic C-OH.

0 140-142: Aromatic C-CH.

0 113-130: Aromatic CH carbons.

0 48-52: Methine (-CH) carbon.

0 20-23: Methyl (-CHs) carbon.

Infrared (IR) Spectroscopy (KBr Pellet) - Expected Characteristic Peaks:

e 3200-3400 cm~1: O-H and N-H stretching (broad).
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2800-3000 cm~1: C-H stretching.

1580-1610 cm~*: Aromatic C=C stretching.

1450-1500 cm~1: Aromatic C=C stretching.

1200-1300 cm~1: C-O stretching (phenol).

Mass Spectrometry (MS) - Expected m/z:

o [M-CI]*: 138.09 (for CsH12NO™).

Safety Precautions

o 3-Hydroxyacetophenone: May cause skin and eye irritation.

o Formamide: Teratogen. Handle with extreme care in a well-ventilated fume hood.

e Sodium Cyanoborohydride: Highly toxic. Contact with acids liberates toxic hydrogen cyanide
gas. Handle with appropriate personal protective equipment in a fume hood.

o Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

o Diethyl Ether: Extremely flammable. Work in a well-ventilated area away from ignition
sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate
personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All
manipulations should be performed in a well-ventilated chemical fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Synthesis of 3-(1-Aminoethyl)phenol Hydrochloride:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1280079#synthesis-of-3-1-aminoethyl-phenol-
hydrochloride-salt]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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